molecular formula C22H24N4O4S2 B2439040 N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide CAS No. 922075-50-1

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B2439040
CAS No.: 922075-50-1
M. Wt: 472.58
InChI Key: SSQITQQTHVGEEW-UHFFFAOYSA-N
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Description

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-30-19-9-7-18(8-10-19)25-11-13-26(14-12-25)21(27)15-17-16-31-22(23-17)24-32(28,29)20-5-3-2-4-6-20/h2-10,16H,11-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQITQQTHVGEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, through a process of activation or blockade. This interaction results in changes in the function of these receptors, which can lead to various therapeutic effects. The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM.

Biological Activity

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects.

  • Molecular Formula: C20H24N3O4S
  • Molecular Weight: 396.55 g/mol
  • CAS Number: Not specified in the sources but can be derived from the structure.

The compound exhibits a multifaceted mechanism of action, primarily targeting:

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of DPP-IV are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion and decrease glucagon levels. The structure of this compound suggests potential DPP-IV inhibitory activity due to the presence of piperazine and thiazole moieties .

Antidiabetic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For instance:

  • In vitro studies demonstrated that structural analogs showed IC50 values ranging from 18 nM to 50 nM against DPP-IV, indicating strong inhibitory effects .

Anti-inflammatory Effects

The compound's thiazole structure is associated with anti-inflammatory properties. Research has shown that:

  • Compounds containing thiazole rings exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is involved in inflammation pathways. A related study reported IC50 values for COX-II inhibition as low as 1.33 μM for structurally similar compounds .

Anticancer Potential

Investigations into the anticancer potential of benzothiazole derivatives have highlighted their ability to inhibit tumor growth:

  • Cell line studies revealed that benzothiazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .

Case Study 1: DPP-IV Inhibition

A study focused on the synthesis and evaluation of a series of piperazine-containing compounds found that one derivative exhibited significant DPP-IV inhibition with an IC50 value of 18 nM. This suggests that modifications to the piperazine structure can enhance biological activity against diabetes .

Case Study 2: Anti-inflammatory Activity

Another investigation evaluated a thiazole-based compound's effect on inflammation in a mouse model. The results indicated a reduction in inflammatory markers by over 70%, highlighting the potential use of this compound in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
DPP-IV InhibitionDipeptidyl Peptidase IV18 nM
COX-II InhibitionCyclooxygenase II1.33 μM
Anticancer ActivityVarious Cancer Cell LinesVaries

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds with similar structures. Research indicates that derivatives of thiazoles and piperazines can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Mechanism

A study conducted by Nacher-Luis et al. (2024) demonstrated that compounds with thiazole derivatives induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis revealed a significant increase in sub-G1 phase cells, indicative of apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various bacterial strains. Studies have shown that it possesses inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the benzenesulfonyl group enhances lipophilicity, potentially increasing membrane permeability.

Activity TypeObserved Effects
AntimicrobialActivity against S. aureus, E. coli

Neuropharmacological Effects

The piperazine ring suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is required to elucidate these effects specifically for this compound.

Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against S. aureus, E. coli
NeuropharmacologicalPotential effects on serotonin receptors

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